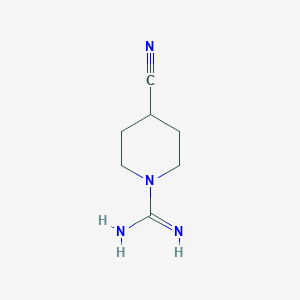

4-Cyanopiperidine-1-carboximidamide

Description

Properties

IUPAC Name |

4-cyanopiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-4H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRHHKVJKQTJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 4-Cyanopiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.

Mode of Action

this compound interacts with its targets (EGFR, BRAF, and CDK2) by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the cellular signaling pathways, leading to a decrease in cell proliferation.

Biochemical Pathways

The compound affects multiple biochemical pathways. By inhibiting EGFR, BRAF, and CDK2, it disrupts the signaling pathways that these proteins are involved in, leading to a decrease in cell proliferation . These pathways are critical for cell growth and survival, and their disruption can lead to cell death.

Result of Action

The inhibition of EGFR, BRAF, and CDK2 by this compound leads to a decrease in cell proliferation . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.

Biochemical Analysis

Biochemical Properties

4-Cyanopiperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as a potent inhibitor of enzymes such as EGFR, BRAF, and CDK2. These interactions are crucial as they help in the regulation of cell proliferation and survival. For instance, compounds derived from this compound have shown high inhibitory activity against EGFR with IC50 values ranging from 96 to 127nM. Additionally, it has been found to inhibit BRAFV600E with IC50 values of 49 and 40nM, respectively. These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting key signaling pathways, which in turn affects gene expression and cellular metabolism. For example, derivatives of this compound have demonstrated significant antiproliferative activity against multiple cancer cell lines, including MCF-7, HT-29, and Panc-1. The inhibition of EGFR, BRAF, and CDK2 by this compound leads to reduced cell proliferation and increased apoptosis, thereby impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition results in the downregulation of genes involved in cell survival and the upregulation of pro-apoptotic genes, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the antiproliferative activity of this compound derivatives remains consistent over extended periods, indicating good stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as the inhibition of cancer cell proliferation and the reduction of tumor growth. At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may involve cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. For instance, the compound may be actively transported into cancer cells, where it exerts its antiproliferative effects by inhibiting key signaling pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended targets, such as enzymes and proteins involved in cell proliferation and survival.

Biological Activity

4-Cyanopiperidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and diabetes management. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. Its structure features a piperidine ring substituted with a cyano group and a carboximidamide moiety, which is critical for its biological activity. The presence of these functional groups contributes to its pharmacological properties, including enzyme inhibition and antiproliferative effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of piperidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, one derivative demonstrated an IC₅₀ value of 0.33 µM against BRAF V600E, indicating potent activity against this specific mutation associated with melanoma .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | BRAF V600E | 0.33 | Inhibition of cell proliferation |

| Compound 5 | MCF-7 | 0.77 | Induces apoptosis via cytochrome C release |

| Compound VIc | LOX-IMVI | 1.05 | Cytotoxicity via intrinsic apoptotic pathway |

The above table summarizes the antiproliferative activities observed in various studies, indicating that modifications to the piperidine structure can significantly enhance anticancer properties.

Diabetes Management

In addition to its anticancer properties, this compound has been investigated for its role as a DPP-IV inhibitor, which is crucial in managing type 2 diabetes by enhancing incretin levels and reducing blood glucose levels. Preclinical studies have shown that compounds within this class can lower plasma insulin levels and improve glycemic control when administered alongside established DPP-IV inhibitors like sitagliptin .

Table 2: Effects on Blood Glucose Levels in Diabetic Models

| Treatment Combination | Blood Glucose Reduction (%) | Study Reference |

|---|---|---|

| 4-Cyanopiperidine + Sitagliptin | Significant reduction observed | |

| Control (Sitagliptin alone) | Moderate reduction observed |

This data underscores the potential utility of 4-cyanopiperidine derivatives as adjunct therapies in diabetes management.

Case Study 1: Anticancer Efficacy

A study conducted on the LOX-IMVI melanoma cell line demonstrated that derivatives of 4-cyanopiperidine significantly inhibited cell survival compared to standard treatments. The MTT assay revealed IC₅₀ values ranging from 1.05 µM to 1.40 µM for various derivatives, showcasing their enhanced cytotoxic potential relative to staurosporine, a known anticancer agent .

Case Study 2: Diabetes Treatment

In another study involving diabetic rats, the administration of a combination of this compound and vildagliptin resulted in a marked increase in GLP-1 levels compared to controls. This finding suggests that such compounds may play a role in enhancing insulin secretion and improving metabolic outcomes in diabetic patients .

Comparison with Similar Compounds

Structural and Functional Differences

- Core Structure : Both compounds share a piperidine backbone.

- Functional Groups: Target Compound: Cyano (-CN) and carboximidamide (-C(=NH)NH₂). Analog: Benzyl carbamate (Boc-like group) and amino (-NH₂) .

- Molecular Formula : C₁₃H₁₈N₂O₂ (Analog) vs. C₇H₁₂N₄O (Target).

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid ()

Structural and Functional Differences

- Core Structure : Pyrimidine (six-membered ring with two nitrogen atoms) vs. piperidine (six-membered saturated ring with one nitrogen atom).

- Functional Groups: Analog: Chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) . Target Compound: Cyano and carboximidamide.

4-Anilino-1-Boc-Piperidine ()

Structural and Functional Differences

- Core Structure : Piperidine with aniline (aromatic amine) and tert-butoxycarbonyl (Boc) groups.

- Functional Groups: Analog: Anilino (-NH-C₆H₅) and Boc (-OC(=O)O-tBu) . Target Compound: Cyano and carboximidamide.

Data Table: Comparative Analysis

Key Research Findings and Implications

Safety Considerations: Unlike Benzyl 4-aminopiperidine-1-carboxylate, which lacks thorough toxicological data , the target compound’s nitrile group could pose risks of cyanide release under metabolic conditions, warranting future toxicity studies.

Synthetic Utility: The target compound’s carboximidamide group offers versatility in forming guanidine derivatives, contrasting with 4-Anilino-1-Boc-piperidine’s role in opioid synthesis .

Notes on Evidence Limitations

- Comparisons are extrapolated from structural analogs.

- Further experimental studies are required to validate the hypothesized applications and safety profiles of the target compound.

Preparation Methods

Dehydration of Isonipecotamide Using Thionyl Chloride

- Process: Isonipecotamide is suspended in an organic solvent such as n-propyl acetate. Dibutylformamide is added followed by the slow addition of thionyl chloride (4 to 15 mol equivalents) at controlled temperature (~20°C). The reaction mixture is stirred for an extended period (e.g., 18 hours).

- Workup: The solid product is filtered, washed with the reaction solvent, and dried.

- Yield and Purity: Yields of 73% with purity of 95% (w/w) 4-cyanopiperidine hydrochloride by quantitative NMR analysis have been reported.

- Advantages: This method avoids multiple extraction steps and uses relatively mild conditions at atmospheric pressure.

- References: US Patent US20170369442A1 details this method, emphasizing its simplicity and improved yield compared to older methods.

Dehydration Using Phosphorus Oxychloride (POCl3)

- Process: Isonipecotamide is dehydrated with phosphorus oxychloride. The crude 4-cyanopiperidine hydrochloride formed is then mixed with water, and the pH is adjusted to alkaline (pH 12-13) with sodium hydroxide.

- Extraction: The aqueous phase undergoes multiple extractions with organic solvents such as methylene chloride and ether.

- Yield: This method typically yields around 29.7%, which is lower than the thionyl chloride method.

- Disadvantages: Laborious workup involving multiple extractions and solvent removals, leading to lower overall efficiency.

- References: Described in US Patent BR112017014980B1 and earlier literature.

Boc-Protected Intermediate Route

- Process: Isonipecotamide is first reacted with di-tert-butyl dicarbonate to form a Boc-protected intermediate. This intermediate undergoes dehydration with POCl3 or imidazole/POCl3 mixture, followed by Boc deprotection using HCl in dioxane or trifluoroacetic acid.

- Yield: Overall yield is about 54.7% for the three-step sequence.

- Disadvantages: Multiple reaction and purification steps including chromatography, increasing labor and solvent use.

- References: US Patent US20170369442A1 and US 2006/0173050 describe these multi-step methods.

Comparative Table of Preparation Methods for 4-Cyanopiperidine Hydrochloride

| Method | Reagents/Conditions | Workup Steps | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl Chloride Dehydration | Isonipecotamide, SOCl2 (4-15 eq), n-propyl acetate, 20°C, 18 h | Filtration, washing, drying | 73 | 95 | High yield, simple workup | Requires long reaction time |

| POCl3 Dehydration | Isonipecotamide, POCl3 | Multiple extractions (methylene chloride, ether), distillation | 29.7 | Not specified | Established method | Low yield, laborious extraction |

| Boc-Protected Intermediate | Isonipecotamide, di-tert-butyl dicarbonate, POCl3, HCl/dioxane | Chromatography, Boc deprotection | 54.7 | Not specified | Moderate yield | Multi-step, complex purification |

| Trifluoroacetic Anhydride Route | Isonipecotamide, trifluoroacetic anhydride, K2CO3 hydrolysis | Extraction, distillation | Not specified | Not specified | Alternative dehydration | Requires second hydrolysis step |

Notes on the Preparation of this compound

While the above methods focus on the preparation of 4-cyanopiperidine hydrochloride, the subsequent conversion to this compound typically involves amidine formation on the piperidine nitrogen. This step often uses cyanogen or related reagents to introduce the carboximidamide group, but specific detailed protocols are less commonly disclosed in patents and literature.

Summary of Research Findings and Recommendations

- The thionyl chloride dehydration method stands out as the most efficient and practical for preparing 4-cyanopiperidine hydrochloride, a key precursor to this compound, offering high yield and purity with fewer workup steps.

- Methods involving phosphorus oxychloride or Boc-protection are more complex and less efficient, involving multiple reaction and purification steps.

- Extraction-intensive methods reduce overall yield and increase solvent consumption, which is undesirable for scale-up.

- The preparation of the final compound, this compound, would logically proceed from the hydrochloride salt by amidination, but detailed protocols require further literature exploration beyond patents.

Q & A

Basic: What experimental design principles should guide the synthesis of 4-Cyanopiperidine-1-carboximidamide?

Answer:

- Key considerations : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous carboximidamide syntheses. For example, piperidine derivatives often require controlled pH to prevent decomposition .

- Documentation : Record batch-specific details (e.g., purity, yield) and validate via chromatography (HPLC or GC-MS) to ensure reproducibility .

- Troubleshooting : If yields are inconsistent, test intermediate stability under varying conditions (e.g., light exposure, moisture sensitivity) .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

Answer:

- Methodology : Use density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates. Compare computational results with experimental kinetic data to validate mechanisms .

- Contradiction analysis : If experimental data conflicts with theoretical predictions, re-examine assumptions (e.g., solvent effects, steric hindrance) or refine computational parameters (basis sets, solvation models) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Core techniques :

- Purity assessment : Combine elemental analysis with HPLC to quantify impurities (>98% purity threshold for publication-ready data) .

Advanced: How should researchers address discrepancies in biological activity data for this compound derivatives?

Answer:

- Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to rule out methodological artifacts .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of activity variations. Report confidence intervals and effect sizes to contextualize contradictions .

- Hypothesis refinement : If inconsistencies persist, explore structural analogs to isolate functional groups responsible for activity .

Basic: What protocols ensure the stability of this compound during storage?

Answer:

- Storage conditions : Use inert atmospheres (argon) and desiccants to prevent hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Documentation : Include storage details in the "Experimental" section of publications to aid reproducibility .

Advanced: How can isotopic labeling clarify the metabolic fate of this compound in pharmacokinetic studies?

Answer:

- Labeling strategy : Synthesize - or -labeled analogs to track metabolic pathways via LC-MS/MS .

- Data interpretation : Compare labeled vs. unlabeled compound profiles to distinguish parent molecule retention from metabolite formation .

Basic: What ethical and safety protocols apply to handling this compound?

Answer:

- Safety data sheets (SDS) : Review toxicity profiles (e.g., acute oral toxicity LD50) and implement PPE (gloves, lab coats) .

- Ethical compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC protocols) .

Advanced: How can researchers optimize this compound for targeted drug delivery?

Answer:

- Functionalization : Attach PEG chains or lipophilic groups to enhance solubility or blood-brain barrier penetration .

- In silico screening : Use molecular docking to predict binding affinity to target receptors (e.g., G-protein-coupled receptors) .

Basic: How to structure a research proposal on this compound for funding applications?

Answer:

- Framework : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify objectives .

- Milestones : Define timelines for synthesis, characterization, and bioassays. Include contingency plans for low yields .

Advanced: What strategies validate the reproducibility of this compound studies across labs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.